molecular formula C19H28N2O3S B2904036 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide CAS No. 922036-08-6

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide

Número de catálogo B2904036
Número CAS: 922036-08-6
Peso molecular: 364.5
Clave InChI: UHJIPPGSPWBUPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate cell division and are often overactive in cancer cells. CR8 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mecanismo De Acción

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide works by inhibiting CDKs, which are enzymes that regulate the cell cycle. CDKs are often overactive in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting CDKs, this compound can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines, which are molecules that contribute to inflammation and tissue damage. This compound has also been shown to protect neurons from oxidative stress, which is a type of cellular damage that can lead to neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. This compound is also relatively easy to synthesize, which makes it a cost-effective research tool. One limitation of this compound is that it is not specific to a single CDK, meaning that it can inhibit multiple CDKs at once. This can make it difficult to determine which CDK is responsible for a particular effect.

Direcciones Futuras

There are several potential future directions for research on 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide. One area of interest is the development of more specific CDK inhibitors, which would allow researchers to study the effects of individual CDKs on cell division and other cellular processes. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is interest in studying the effects of this compound on non-cancer cells, to determine whether it has potential as a treatment for other diseases such as neurodegenerative disorders or inflammatory diseases.
Conclusion:
This compound is a promising small molecule inhibitor of CDKs that has shown potential as a cancer therapy. Its ability to inhibit multiple CDKs and its other biochemical and physiological effects make it a promising research tool for studying cell division, inflammation, and neurodegeneration. Further research is needed to fully understand the potential of this compound as a cancer therapy and in other disease contexts.

Métodos De Síntesis

The synthesis of 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide involves several steps, starting with the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylethyl acetamide. This intermediate is then reacted with 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride to form the final product, this compound.

Aplicaciones Científicas De Investigación

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide has been extensively studied for its potential as a cancer therapy. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown that this compound can inhibit tumor growth and metastasis.

Propiedades

IUPAC Name

2-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJIPPGSPWBUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.